(6S)-3,3,6-Trimethylpiperazine-2,5-dione
Description
Properties
CAS No. |
98735-75-2 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(6S)-3,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
QWLLBIAYORQXSC-BYPYZUCNSA-N |
SMILES |
CC1C(=O)NC(C(=O)N1)(C)C |
Isomeric SMILES |
C[C@H]1C(=O)NC(C(=O)N1)(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Symmetry vs. Asymmetry : Symmetric derivatives (e.g., (3S,6S)-3,6-dimethyl) exhibit higher skin permeation enhancement than asymmetric analogs like (6S)-3,3,6-trimethyl due to favorable steric and electronic interactions .
- Substituent Bulk : Bulky groups (e.g., benzylidene) increase molar volume (~200–250 cm³/mol) and logP (>3.0), enhancing lipid bilayer interaction but reducing solubility .
Table 1: Physicochemical Parameters
Activity Trends :
- Lipophilicity and Permeation : Higher logP correlates with increased permeation enhancement but reduced solubility. Symmetric dimethyl derivative (logP 1.6) balances lipophilicity and solubility for optimal activity .
- Steric Effects : Asymmetric trimethyl substitution in this compound disrupts molecular packing, lowering enhancement efficacy compared to symmetric analogs .
Preparation Methods
Synthetic Route Overview
The preparation of (6S)-3,3,6-trimethylpiperazine-2,5-dione typically involves the following key steps:
- Starting Materials: Protected amino acid derivatives such as 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid and hydrochloride of methyl L-alaninate.
- Activation of Carboxyl Group: The carboxyl group of the protected amino acid is activated by formation of a mixed anhydride using ethyl chloroformate and N-ethylpiperidine.
- Peptide Coupling: The activated intermediate is coupled with the amino ester hydrochloride to form a protected dipeptide ester.
- Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere in a Parr reactor.
- Cyclization: The resulting amino dipeptide ester undergoes cyclization via thermal cyclocondensation in boiling toluene with acetic acid to form the piperazine-2,5-dione ring system.
This method is adapted from procedures used for related compounds such as alaptide and other methyl-substituted piperazine-2,5-diones, with modifications for the specific methyl substitution pattern at the 3,3,6-positions.
Detailed Reaction Conditions and Steps
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Activation of protected amino acid | Ethyl chloroformate, N-ethylpiperidine, in situ formation of mixed anhydride | Activated intermediate ready for coupling |
| 2 | Peptide coupling with amino ester hydrochloride | Coupling of mixed anhydride with methyl L-alaninate hydrochloride | Protected dipeptide ester formed |
| 3 | Deprotection of Cbz group | Hydrogenolysis on Pd/C at 3 atm H2 pressure | Amino dipeptide ester obtained |
| 4 | Cyclization to piperazine-2,5-dione | Heating in boiling toluene with acetic acid | Formation of this compound |
Attempts to replace ethyl chloroformate with more benign coupling agents like propylphosphonic anhydride (T3P®) were unsuccessful, indicating the necessity of traditional mixed anhydride activation for this synthesis.
Research Findings and Analysis
- The synthetic approach leverages classical peptide chemistry techniques, specifically the use of protected amino acids and ester derivatives to build the dipeptide precursor.
- The cyclization step is a thermal intramolecular condensation that closes the piperazine-2,5-dione ring, which is crucial for the formation of the final compound.
- The stereochemistry at the 6-position (S configuration) is preserved throughout the synthesis by using enantiomerically pure starting materials.
- Physicochemical properties such as lipophilicity (log P), solubility (log S), molar volume, parachor, and surface tension have been calculated for this and related compounds to understand structure-activity relationships, especially relevant for biological applications.
Data Table: Physicochemical Descriptors of Piperazine-2,5-dione Derivatives Including this compound
| Compound ID | R1 | R2 | R3 | log P | log S (water, pH 7.4) | Molar Volume (cm³) | Parachor (cm³) | Surface Tension (dyne/cm) |
|---|---|---|---|---|---|---|---|---|
| 5 this compound | -CH3 | -CH3 | -CH3 | -0.79 | -0.75 | 142.53 | 341.84 | 27.03 |
This data shows that increasing methyl substitution increases lipophilicity and decreases solubility, which impacts the compound's biological behavior and formulation considerations.
Q & A
Q. How does the compound’s conformational flexibility impact its interactions with biological targets?
- Methodological Answer : Torsional angle analysis (DFT calculations) identifies low-energy conformers. NOESY NMR reveals intramolecular CH-π interactions stabilizing the bioactive conformation. Comparative studies with rigidified analogs (e.g., fused-ring derivatives) quantify flexibility-activity trade-offs .
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